5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridazine ring, a piperazine ring, and a pyridine ring. The presence of a fluorophenyl group adds to its unique chemical structure. Compounds containing pyridazine and piperazine rings are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyridazine ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a fluorophenyl group using a halogenation reaction.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling of the pyridine ring: The final step involves coupling the pyridine ring with the piperazine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Piperazine derivatives: Compounds such as piperazine-based antihistamines and antipsychotics.
Pyridine derivatives: Compounds like pyridine-based antibiotics and anti-inflammatory agents
Uniqueness
The uniqueness of 5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile lies in its combined structural features, which confer a wide range of potential pharmacological activities. The presence of the fluorophenyl group further enhances its chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c21-16-3-1-15(2-4-16)19-7-8-20(25-24-19)27-11-9-26(10-12-27)18-6-5-17(13-22)23-14-18/h1-8,14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVRISGVHUVHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)C#N)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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